molecular formula C7H9ClN2 B2578229 6-Chloro-5-ethylpyridin-2-amine CAS No. 1004294-54-5

6-Chloro-5-ethylpyridin-2-amine

Cat. No. B2578229
CAS RN: 1004294-54-5
M. Wt: 156.61
InChI Key: FYUCNSPHZZEGBE-UHFFFAOYSA-N
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Description

  • Purity : 95%

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Thiazolo[5,4-d]pyrimidines : Ethyl chloroformate/DMF mixture was used to synthesize derivatives of 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one, which involved reactions with primary amines including 6-Chloro-5-ethylpyridin-2-amine. These compounds were evaluated for their molluscicidal properties, particularly against snails related to schistosomiasis (El-bayouki & Basyouni, 1988).

  • Synthesis of Aminated Mono- and Ditopic Terpyridine Ligands : This study focused on palladium-catalyzed amination of chloro-terpyridine, including this compound, to create amine-containing ruthenium(II) polypyridyl complexes (Johansson, 2006).

  • Synthesis of N-oxides of Pyridylacetylenic Amines : A study involving the synthesis of N-oxides of pyridylacetylenic amines based on 2-methyl-5-ethynylpyridine, which is related to this compound. The reaction and structural characterization using IR and PMR spectroscopy were explored (Ikramov et al., 2021).

Chemical and Biological Properties

  • Synthesis of Anticancer Agents : The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from compounds including this compound, and their evaluation in terms of effects on cultured L1210 cells and P388 leukemia in mice were studied (Temple et al., 1983).

  • Characterization of Pyridine Analogs with Pharmacological Evaluation : This study focused on the characterization of new pyridine analogs, including 5-ethyl pyridine-2-ethanol, for antibacterial activity. The synthesis process and spectral analysis of these compounds were examined (Patel & Patel, 2012).

Catalytic and Chemical Transformations

  • Selective Amination Catalyzed by Palladium-Xantphos Complex : The study involved amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, a related compound to this compound. This process achieved high yield and chemoselectivity, indicating the potential for efficient chemical transformations (Ji, Li, & Bunnelle, 2003).

  • Amination of Aryl Halides Using Copper Catalysis : This research demonstrated the effective amination of bromopyridine, closely related to this compound, under copper catalysis. The method featured low catalyst loading and mild reaction conditions, offering an efficient pathway for amination reactions (Lang et al., 2001).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

Future Directions

: Sigma-Aldrich: 6-chloro-5-ethylpyridin-2-amine

properties

IUPAC Name

6-chloro-5-ethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUCNSPHZZEGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004294-54-5
Record name 6-chloro-5-ethylpyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of N-(6-chloro-5-ethylpyridin-2-yl)pivalamide (1.16 g, 4.82 mmol) in 6N HCl (20 mL) was heated at reflux overnight. The reaction mixture was cooled to room temperature and was treated with aqueous NaOH to pH 8. The aqueous layer was extracted with EtOAc. The organic layer was dried over MgSO4 and the solvent was evaporated in vacuo. The residue was purified by chromatography on silica gel (5% EtOAc in petroleum ether) to afford 6-chloro-5-ethylpyridin-2-amine (650 mg, 86%). 1H NMR (CDCl3, 400 MHz) δ 7.35 (d, J=8.4, 1H), 6.45 (d, J=8.4, 1H), 2.61 (q, J=7.6, 2H), 1.18 (t, J=7.6, 3H).
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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